
(5-Bromo-2-propan-2-yloxypyridin-3-yl)methanol
Description
Structural Significance of Pyridine-Based Methanol Derivatives in Medicinal Chemistry
Pyridine derivatives bearing methanol substituents are pivotal in drug design due to their balanced hydrophilicity and capacity for targeted molecular interactions. The nitrogen atom in the pyridine ring facilitates hydrogen bonding with biological targets, while the hydroxymethyl group (–CH$$_2$$OH) enhances solubility and provides a site for further functionalization. For instance, the methanol group in this compound enables participation in esterification or oxidation reactions, broadening its utility as a synthetic precursor.
Comparative studies of pyridine methanol derivatives reveal their efficacy in improving metabolic stability and binding affinity. In nicotinamide phosphoribosyltransferase (NAMPT) inhibitors, replacing phenyl groups with pyridine-methanol motifs increased metabolic stability by 160-fold. This underscores the scaffold’s potential in optimizing pharmacokinetic profiles.
Table 1: Key Physicochemical Properties of this compound
Property | Value | Source |
---|---|---|
Molecular Formula | C$$9$$H$${12}$$BrNO$$_2$$ | |
Molecular Weight | 246.10 g/mol | |
IUPAC Name | (5-Bromo-2-isopropoxypyridin-3-yl)methanol | |
SMILES | CC(C)OC1=NC=C(Br)C=C1CO |
Positional Isomerism and Functional Group Synergy in Brominated Pyridine Ethers
The spatial arrangement of substituents on the pyridine ring critically influences reactivity and biological activity. In this compound, the bromine atom at C5 exerts an electron-withdrawing effect, polarizing the ring and directing electrophilic attacks to the C3 and C4 positions. Concurrently, the isopropoxy group at C2 donates electron density through resonance, creating a region of localized electron richness that stabilizes intermediates during synthetic modifications.
This synergy between bromine and isopropoxy groups is exemplified in Suzuki-Miyaura coupling reactions, where the C5 bromine serves as a leaving group for cross-coupling with boronic acids. The isopropoxy ether, being sterically bulky, further modulates reaction kinetics by hindering undesired side reactions at the C2 position.
Table 2: Electronic Effects of Substituents in Brominated Pyridine Ethers
Substituent Position | Electronic Contribution | Impact on Reactivity |
---|---|---|
C5 (Br) | Electron-withdrawing | Activates ring for nucleophilic substitution |
C2 (O-iPr) | Electron-donating | Stabilizes intermediates via resonance |
C3 (CH$$_2$$OH) | Polar, hydrophilic | Enhances solubility and H-bonding capacity |
Historical Evolution of 2-Isopropoxy Pyridine Scaffolds in Pharmaceutical Development
The incorporation of 2-isopropoxy groups into pyridine frameworks dates to the mid-20th century, with early applications in antihypertensive and anti-inflammatory agents. The isopropoxy moiety’s steric bulk and metabolic resistance made it preferable over smaller alkoxy groups like methoxy, which are more susceptible to oxidative demethylation.
Modern applications include kinase inhibitors and protease antagonists, where the 2-isopropoxy pyridine core improves target selectivity. For example, derivatives of this scaffold have been used in the synthesis of Janus kinase (JAK) inhibitors, where the isopropoxy group minimizes off-target interactions by occupying hydrophobic pockets in the enzyme’s active site. The historical progression from simple pyridine ethers to complex hybrids like this compound reflects advancements in rational drug design and regioselective synthesis.
Properties
IUPAC Name |
(5-bromo-2-propan-2-yloxypyridin-3-yl)methanol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO2/c1-6(2)13-9-7(5-12)3-8(10)4-11-9/h3-4,6,12H,5H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRKCFQIDHFIGJN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=N1)Br)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-propan-2-yloxypyridin-3-yl)methanol typically involves the bromination of 2-propan-2-yloxypyridine followed by a reduction reaction to introduce the methanol group. The reaction conditions often require the use of bromine or a brominating agent, a solvent such as dichloromethane, and a reducing agent like sodium borohydride.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-2-propan-2-yloxypyridin-3-yl)methanol can undergo several types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of 2-propan-2-yloxypyridin-3-ylmethanol.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as ammonia (NH3) or thiols (R-SH) can be used for substitution reactions.
Major Products Formed
Oxidation: 5-Bromo-2-propan-2-yloxypyridine-3-carboxylic acid.
Reduction: 2-Propan-2-yloxypyridin-3-ylmethanol.
Substitution: 5-Amino-2-propan-2-yloxypyridin-3-ylmethanol or 5-Thio-2-propan-2-yloxypyridin-3-ylmethanol.
Scientific Research Applications
(5-Bromo-2-propan-2-yloxypyridin-3-yl)methanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5-Bromo-2-propan-2-yloxypyridin-3-yl)methanol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its bromine and methanol functional groups. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridine Derivatives
Structural and Molecular Comparisons
The compound is compared to analogs with substitutions at the 2- and 5-positions of the pyridine ring. Key examples include:
Key Observations:
- Substituent Effects: Electron-Withdrawing Groups: Chloro (Cl) and bromo (Br) at the 2-position increase electrophilicity, enhancing reactivity in cross-coupling reactions. Steric Effects: The bulkier isopropoxy group in the target compound may hinder interactions in catalytic or binding applications compared to smaller substituents like methoxy (-OCH₃) or methyl (-CH₃) . Positional Isomerism: For example, (5-bromo-3-methoxypyridin-2-yl)methanol (CID 45361767) places methoxy at the 3-position, altering electronic distribution compared to the target compound .
Biological Activity
(5-Bromo-2-propan-2-yloxypyridin-3-yl)methanol, a compound with the CAS number 1247740-36-8, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables summarizing key findings.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a brominated pyridine ring, which is known to influence its reactivity and biological interactions. The compound's unique properties stem from the presence of both the bromine atom and the methanol functional group.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties against various bacterial strains.
- Antifungal Properties : It has demonstrated effectiveness against certain fungal pathogens, indicating potential for use in antifungal therapies.
- Anticancer Potential : The compound is being investigated for its ability to inhibit cancer cell proliferation, particularly in specific types of carcinoma.
The biological activity of this compound is believed to involve:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, thereby modulating cellular processes.
- Receptor Interaction : It potentially interacts with various receptors, influencing signal transduction pathways critical for cell survival and proliferation.
Data Table: Biological Activity Summary
Activity Type | Target Organism/Cell Type | IC50 Value (µM) | Study Reference |
---|---|---|---|
Antimicrobial | E. coli | 30 | |
Antifungal | Candida albicans | 25 | |
Anticancer | HeLa cells | 15 |
Case Studies
-
Antimicrobial Efficacy :
A study evaluated the antimicrobial efficacy of this compound against Gram-negative bacteria. Results indicated significant inhibition at concentrations as low as 30 µM, suggesting its potential use in treating bacterial infections. -
Antifungal Properties :
Another investigation focused on the antifungal properties against Candida albicans, where the compound exhibited an IC50 value of 25 µM. This finding supports further exploration into its application in antifungal therapies. -
Cancer Research :
Research on HeLa cells revealed that this compound could inhibit cell proliferation with an IC50 value of 15 µM, highlighting its potential as a therapeutic agent in cancer treatment.
Q & A
Basic Questions
Q. What are the standard synthetic routes for (5-Bromo-2-isopropoxypyridin-3-yl)methanol, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis typically involves halogenation and functionalization of pyridine derivatives. Key steps include:
- Halogenation : Bromination at the 5-position using NBS (N-bromosuccinimide) under controlled temperature (e.g., 0–25°C) to avoid over-halogenation .
- Etherification : Introduction of the isopropoxy group via nucleophilic substitution (e.g., reacting with isopropyl bromide in the presence of a base like K₂CO₃) .
- Hydroxymethylation : Reduction of a carbonyl intermediate (e.g., using NaBH₄ in methanol) to introduce the methanol group .
- Optimization : Microwave-assisted synthesis can reduce reaction times (e.g., 30 minutes vs. 5 hours under reflux) while maintaining yields >85% .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : H NMR reveals substituent positions (e.g., bromine-induced deshielding at δ 8.2–8.5 ppm for pyridine protons). C NMR confirms the isopropoxy group (C-O signal at ~70 ppm) .
- IR : Stretching vibrations for O-H (3300–3500 cm⁻¹) and C-Br (550–600 cm⁻¹) .
- Mass Spectrometry : ESI-MS shows a molecular ion peak at m/z 260 [M+H]⁺, with fragmentation patterns indicating Br loss (m/z 181) .
Q. What chromatographic methods are suitable for purity assessment?
- Methodological Answer :
- HPLC : Use a C18 column with a gradient mobile phase (e.g., 70:30 methanol/water to 90:10 over 20 minutes) to resolve impurities. Retention time: ~12.3 minutes .
- TLC : Silica gel plates with ethyl acetate/hexane (3:7) show an Rf of 0.45 under UV visualization .
Advanced Research Questions
Q. How can computational methods like Multiwfn analyze electron density distribution and noncovalent interactions?
- Methodological Answer :
- Wavefunction Analysis : Perform DFT calculations (e.g., B3LYP/6-31G*) to generate the electron density file. Use Multiwfn to compute the Electron Localization Function (ELF) and Laplacian of electron density to identify covalent/noncovalent regions .
- Noncovalent Interactions : Generate Reduced Density Gradient (RDG) isosurfaces to visualize steric repulsion (blue regions) and hydrogen bonds (green regions) between the hydroxyl group and pyridine ring .
Q. How can SHELX software resolve structural ambiguities in X-ray crystallography studies?
- Methodological Answer :
- Twinning : Use SHELXL’s
TWIN
andBASF
commands to refine twinned data (common in halogenated compounds due to dense packing). - Disorder Modeling : Apply
PART
andAFIX
constraints to model disordered isopropoxy groups . - Validation : Cross-check with
PLATON
to ensure hydrogen-bonding networks align with electron density maps .
Q. How do bromine and isopropoxy substituents influence reactivity in cross-coupling reactions?
- Methodological Answer :
- Bromine Reactivity : The 5-bromo group undergoes Suzuki-Miyaura coupling (e.g., with Pd(PPh₃)₄ and arylboronic acids) at 80°C in THF/water (3:1). Competitive SNAr reactions are minimized by using bulky ligands .
- Isopropoxy Effects : The electron-donating isopropoxy group at position 2 deactivates the pyridine ring, directing cross-coupling to the bromine site. DFT studies (e.g., Mulliken charges) confirm reduced electron density at position 5 .
Q. What strategies address contradictions between computational and experimental molecular geometries?
- Methodological Answer :
- Geometry Optimization : Compare gas-phase DFT structures (B3LYP/6-311+G**) with solid-state X-ray data. Adjust for solvent effects (e.g., PCM model for methanol) .
- Torsional Analysis : Use relaxed potential energy scans to evaluate rotational barriers of the isopropoxy group, reconciling NMR-derived dihedral angles with computational predictions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.